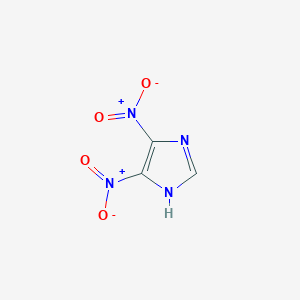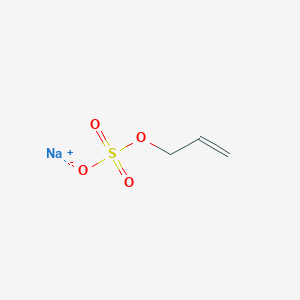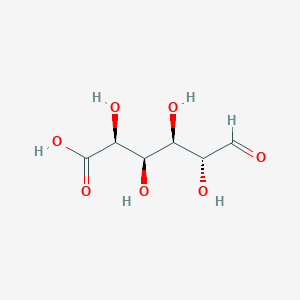
Allyl-4-Hydroxybenzoat
Übersicht
Beschreibung
Allyl 4-hydroxybenzoate is a chemical compound that is structurally characterized by the presence of an allyl group attached to a 4-hydroxybenzoate moiety. The compound is related to various research areas, including organic synthesis, coordination chemistry, and materials science. It is a versatile intermediate that can undergo a range of chemical transformations, leading to the synthesis of complex molecules and materials with potential applications in various fields.
Synthesis Analysis
The synthesis of allyl 4-hydroxybenzoate and its derivatives has been explored in several studies. For instance, the asymmetric dihydroxylation of allylic 4-methoxybenzoates has been reported to proceed with excellent diastereoselectivities, which is a key step in the stereocontrolled total syntheses of vic-polyols . Additionally, allyl groups have been used in the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0), where alkylation with allyl bromide yields the desired complexes . These synthetic approaches demonstrate the reactivity and utility of allyl 4-hydroxybenzoate in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of allyl 4-hydroxybenzoate derivatives has been elucidated using various analytical techniques. For example, the molecular structure of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes has been reported, showcasing the coordination environment around the metal centers . Additionally, the crystal structure of 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione has been determined, revealing the presence of positional disorder in the allyl group and the formation of a two-dimensional network through intermolecular interactions .
Chemical Reactions Analysis
Allyl 4-hydroxybenzoate can undergo various chemical reactions, including acid-catalyzed rearrangements. Treatment with polyphosphoric acid or TFA-H2SO4 leads to the formation of hydroxy-substituted benzoic acids, with mechanisms for these transformations being discussed in the literature . These reactions highlight the reactivity of the allyl group and its propensity to participate in transformations that can significantly alter the molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl 4-hydroxybenzoate derivatives have been characterized through different studies. For instance, the synthesis and characterization of oligomeric and high molecular weight poly(4-hydroxybenzoate) have been investigated, revealing insights into the polymerization mechanism and the resulting polymer properties, such as molecular weight and thermal stability . Comparative studies have also been conducted on thiosemicarbazide derivatives, including 4-allyl-1-(2-hydroxybenzoyl) thiosemicarbazide, to understand their ligation behavior and reactivity, further contributing to the knowledge of the chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Lebensmittelindustrie
Allyl-4-Hydroxybenzoat ist ein Derivat der 4-Hydroxybenzoesäure (4-HBA), die sich als vielversprechender Zwischenstoff für wertschöpfende Bioprodukte mit potenziellen Anwendungen in der Lebensmittelindustrie erwiesen hat . Aufgrund seiner antimikrobiellen Eigenschaften kann es bei der Synthese verschiedener Lebensmittelzusatzstoffe und Konservierungsmittel eingesetzt werden.
Anwendungen in der Kosmetikindustrie
In der Kosmetikindustrie kann this compound als Vorläufer für die Synthese von Verbindungen dienen, die in Hautpflege- und Schönheitsprodukten eingesetzt werden. Seine Stammverbindung, 4-HBA, wird häufig bei der Herstellung von Konservierungsmitteln und Bakteriziden verwendet , die für kosmetische Formulierungen unerlässlich sind.
Pharmazeutische Anwendungen
This compound könnte in der Pharmazie zur Synthese verschiedener pharmazeutischer Zwischenprodukte verwendet werden. 4-HBA ist ein Schlüsselzwischenprodukt bei der Herstellung von hochwertigen Bioprodukten, darunter solche mit medizinischen Eigenschaften . Es könnte potenziell in Arzneimittelformulierungen oder als Baustein für komplexere pharmazeutische Verbindungen verwendet werden.
Entwicklung von Fungiziden
Die potenziellen fungiziden Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Fungizide. Untersuchungen zu 4-HBA haben seine Anwendungen in diesem Bereich gezeigt, und folglich könnte this compound für ähnliche Verwendungen untersucht werden .
Biotechnologische Forschung
This compound kann in der biotechnologischen Forschung, insbesondere in der synthetischen Biologie und der Stoffwechseltechnik, zur Herstellung von wertschöpfenden Bioprodukten verwendet werden. Es kann als Ausgangsstoff für die Biosynthese von industriell relevanten Verbindungen wie Resveratrol und Muconsäure dienen .
Synthetische Biologie und Stoffwechseltechnik
In der synthetischen Biologie und der Stoffwechseltechnik könnte this compound ein wertvoller Zwischenstoff sein. Es kann verwendet werden, um Mikroorganismen so zu konstruieren, dass sie aromatische Verbindungen aus nachwachsenden Rohstoffen produzieren, und bietet so eine nachhaltige Alternative zu traditionellen chemischen Syntheseverfahren .
Wirkmechanismus
Target of Action
The primary target of Allyl 4-Hydroxybenzoate, also known as 4-Hydroxybenzoic acid (4-HBA), is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in various organisms such as Pseudomonas aeruginosa and Escherichia coli . The role of this enzyme is to catalyze the conversion of 4-HBA into protocatechuate, a key intermediate in the degradation of aromatic compounds .
Mode of Action
Allyl 4-Hydroxybenzoate interacts with its target enzyme, p-hydroxybenzoate hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of 4-HBA, resulting in the formation of protocatechuate . This interaction leads to changes in the metabolic pathways of the organism, affecting the degradation of aromatic compounds .
Biochemical Pathways
The biochemical pathway affected by Allyl 4-Hydroxybenzoate involves the degradation of aromatic compounds. The compound is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of Allyl 4-Hydroxybenzoate’s action involve changes in the metabolic pathways of the organism. By serving as a substrate for p-hydroxybenzoate hydroxylase, it influences the degradation of aromatic compounds, affecting the organism’s ability to metabolize these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allyl 4-Hydroxybenzoate. For instance, the presence of other aromatic compounds in the environment can affect the compound’s efficacy as they may compete for the same enzyme . Additionally, the compound’s stability may be affected by factors such as pH and temperature
Safety and Hazards
Allyl 4-Hydroxybenzoate may cause an allergic skin reaction . Protective measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, wearing protective gloves, and not allowing contaminated work clothing out of the workplace . If it comes into contact with the skin, it should be washed off with plenty of soap and water .
Zukünftige Richtungen
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is anticipated that the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .
Eigenschaften
IUPAC Name |
prop-2-enyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSVQJVBIWZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457545 | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18982-18-8 | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of allyl 4-hydroxybenzoate and how can it be characterized?
A1: Allyl 4-hydroxybenzoate (C10H10O3) is an ester formed by the condensation of 4-hydroxybenzoic acid and allyl alcohol. The molecule consists of a benzene ring substituted with a hydroxyl group (–OH) at the para position and an ester group (–COO–) at the ortho position. The ester group is further attached to an allyl group (–CH2CH=CH2).
Q2: How is allyl 4-hydroxybenzoate used in polymer chemistry?
A2: Allyl 4-hydroxybenzoate serves as a valuable building block in the synthesis of polymers with tailored properties. For instance, it acts as a reactive monomer in the preparation of transparent copolymers with styrene. [] These copolymers, incorporating hexa(allyl 4-hydroxybenzoate) cyclotriphosphazene, demonstrate promising potential as halogen-free, flame-retardant optical resins.
Q3: What are the thermal properties of polymers containing allyl 4-hydroxybenzoate?
A3: Research indicates that incorporating allyl 4-hydroxybenzoate into polymers can enhance their thermal stability. [] Thermogravimetric analysis (TGA) revealed that copolymers of allyl 4-hydroxybenzoate and styrene exhibit higher onset decomposition temperatures and char yields compared to conventional polystyrene. This improved thermal performance, particularly under nitrogen and air atmospheres at elevated temperatures, makes these copolymers attractive for applications requiring heat resistance. Furthermore, integrated thermogravimetry–Fourier transform infrared analysis (TG-FTIR) can be employed to investigate the decomposition mechanism of these copolymers, offering valuable insights into their thermal behavior. []
Q4: Are there any known reactions that allyl 4-hydroxybenzoate can undergo?
A4: Yes, allyl 4-hydroxybenzoate undergoes acid-catalyzed rearrangements. When treated with strong acids like 75% polyphosphoric acid or a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4), it rearranges to form 4-hydroxy-3-(2'-hydroxypropyl)benzoic acid. [] This rearrangement highlights the reactivity of the allyl group in the presence of acidic conditions and showcases a potential synthetic route to access modified phenolic acids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















